molecular formula C9H19NO2 B12764331 Pregabalin methyl ester CAS No. 779325-26-7

Pregabalin methyl ester

Cat. No.: B12764331
CAS No.: 779325-26-7
M. Wt: 173.25 g/mol
InChI Key: JDFPGFRTUSUWNI-QMMMGPOBSA-N
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Description

Pregabalin Methyl Ester Hydrochloride (CAS 714230-22-5) is a high-purity chemical intermediate critical in the synthetic pathway of Pregabalin, a well-known anticonvulsant and analgesic agent . This compound, with the molecular formula C9H20ClNO2 and a molecular weight of 209.71 g/mol, is characterized as the (S)-enantiomer methyl ester derivative of Pregabalin . Its primary research application is as a key synthetic precursor in the development and quality control analysis of Pregabalin Active Pharmaceutical Ingredient (API), supporting work on Abbreviated New Drug Applications (ANDAs) and commercial production processes . The pharmacological activity of its parent compound, Pregabalin, is mediated by its high-affinity binding to the α2-δ (alpha2-delta) subunit of voltage-gated calcium channels in the central nervous system . This binding reduces the presynaptic influx of calcium, leading to a subsequent decrease in the release of several excitatory neurotransmitters, such as glutamate, noradrenaline, and substance P, which is associated with its therapeutic effects against neuropathic pain and seizures . Researchers value this methyl ester derivative for its role in studying and optimizing enantioselective synthesis routes, thereby contributing to the production of Pregabalin with improved chiral purity and yield . This product is supplied with comprehensive analytical data, including 1H-NMR, Mass Spectrometry, and HPLC, to ensure identity and purity for rigorous laboratory use . Intended Use: This product is provided for research and laboratory use only. It is strictly not intended for diagnostic, therapeutic, or human consumption purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

779325-26-7

Molecular Formula

C9H19NO2

Molecular Weight

173.25 g/mol

IUPAC Name

methyl (3S)-3-(aminomethyl)-5-methylhexanoate

InChI

InChI=1S/C9H19NO2/c1-7(2)4-8(6-10)5-9(11)12-3/h7-8H,4-6,10H2,1-3H3/t8-/m0/s1

InChI Key

JDFPGFRTUSUWNI-QMMMGPOBSA-N

Isomeric SMILES

CC(C)C[C@@H](CC(=O)OC)CN

Canonical SMILES

CC(C)CC(CC(=O)OC)CN

Origin of Product

United States

Synthetic Chemistry of Pregabalin Methyl Ester

Direct Esterification Methodologies for Pregabalin (B1679071) Methyl Ester Synthesis

The conversion of the carboxylic acid moiety of pregabalin into its corresponding methyl ester is a fundamental transformation that can be achieved through several established methodologies. This conversion is often a necessary step to protect the carboxylic acid, improve solubility in organic solvents, or prepare the molecule for subsequent chemical modifications, such as enantiomeric resolution.

The primary and most direct method documented for the synthesis of pregabalin methyl ester is the Fischer-Speier esterification. This acid-catalyzed reaction involves treating pregabalin with an excess of methanol (B129727) in the presence of a strong acid catalyst. A specific example of this transformation involves the reaction of racemic pregabalin with methanol and sulfuric acid. In this process, the sulfuric acid protonates the carboxylic acid group, rendering it more susceptible to nucleophilic attack by methanol.

While the Fischer esterification is a well-established and scalable method, other standard laboratory techniques for the methylation of carboxylic acids could theoretically be applied, although they are not as commonly cited in the context of large-scale pregabalin synthesis. These include:

Reaction with Diazomethane (B1218177): This method is highly efficient and proceeds under mild conditions, but the toxicity, explosiveness, and cost of diazomethane limit its industrial applicability.

Use of Methyl Halides: The carboxylate salt of pregabalin could be reacted with a methylating agent like methyl iodide or dimethyl sulfate. This approach requires the initial formation of the carboxylate, typically with a base, and may necessitate careful control to avoid N-methylation of the primary amine.

Given its zwitterionic nature, direct esterification of pregabalin under acidic conditions is generally the most straightforward approach, as the amine group is protectively protonated, preventing side reactions.

The efficiency of the Fischer esterification of pregabalin to its methyl ester is contingent on several key reaction parameters. As an equilibrium-controlled process, optimization strategies are directed toward shifting the equilibrium to favor the formation of the ester product.

Key parameters for optimization include:

Catalyst: Strong mineral acids like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) are effective. The concentration of the catalyst is a critical factor; sufficient acid is needed to catalyze the reaction effectively, but excessive amounts can lead to side reactions or complicate the workup.

Methanol Concentration: Employing methanol as the solvent ensures a large molar excess, which, according to Le Chatelier's principle, drives the reaction toward the product side.

Temperature: The reaction is typically conducted at elevated temperatures, often at the reflux temperature of methanol (around 60-65 °C), to increase the reaction rate.

Water Removal: The formation of water as a byproduct can limit the conversion to the ester. While often overcome by the large excess of alcohol, in some systems, the use of a dehydrating agent or azeotropic removal of water can further enhance the yield.

Reaction Time: The reaction must be allowed to proceed for a sufficient duration to reach equilibrium or completion. Monitoring the reaction progress via techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is crucial for determining the optimal time.

A representative set of conditions for this reaction involves dissolving racemic pregabalin in methanol, adding a catalytic amount of sulfuric acid, and heating the mixture at 60 °C for approximately 5 hours.

Table 1: Parameters for Optimization of Fischer Esterification of Pregabalin

ParameterConditionRationale
CatalystSulfuric Acid (H₂SO₄)Provides the necessary protonation of the carbonyl oxygen to activate the carboxylic acid for nucleophilic attack.
Reactant/SolventMethanol (large excess)Acts as both the methylating agent and the solvent, driving the equilibrium towards the ester product.
Temperature60-65 °C (Reflux)Increases the rate of reaction to achieve equilibrium in a reasonable timeframe.
Reaction Time~5 hoursAllows the reaction to proceed to a high conversion, which can be monitored by chromatography.
WorkupNeutralization and ExtractionInvolves quenching the reaction, neutralizing the acid catalyst, and extracting the ester product into an organic solvent.

This compound as a Strategic Synthetic Intermediate in Complex Molecule Synthesis

The conversion of pregabalin to its methyl ester is not merely a protective step but a strategic maneuver that enables key transformations, particularly those aimed at achieving the enantiomerically pure (S)-form of the final drug.

In many synthetic routes to (S)-pregabalin, the stereocenter is introduced or isolated at an intermediate stage. This compound is an ideal substrate for such a strategy, specifically through kinetic resolution. By converting the racemic carboxylic acid to its methyl ester, the molecule becomes a suitable substrate for enzymes that can selectively act on one enantiomer over the other. This enzymatic resolution is a cornerstone of several chemoenzymatic approaches to producing enantiopure (S)-pregabalin.

The most prominent role of this compound as a synthetic intermediate is in enzymatic kinetic resolution. In this process, a racemic mixture of this compound is exposed to a hydrolase enzyme, typically a lipase (B570770). The enzyme stereoselectively hydrolyzes one of the enantiomers back to the carboxylic acid, while leaving the other enantiomer as the unreacted ester.

Table 2: Enzymatic Resolution of Racemic this compound

ComponentDescription
SubstrateRacemic (R/S)-Pregabalin Methyl Ester
EnzymeImmobilized Lipase (e.g., Lipozyme® RM IM)
Solvent SystemAqueous buffer (e.g., Sodium Phosphate (B84403) Buffer, pH ~7.8)
ReactionSelective hydrolysis of the (S)-ester to the (S)-acid
Products after Reaction(S)-Pregabalin and (R)-Pregabalin Methyl Ester
SeparationBased on the chemical differences between the amino acid and the amino ester.

The utility of methyl esters extends to the synthesis of precursors for pregabalin as well. In various chemoenzymatic routes, intermediates containing ester functionalities are common. Research has shown that the size of the ester group can significantly influence the efficiency and stereoselectivity of enzymatic reactions.

For example, in the asymmetric bioreduction of β-cyanoacrylate esters—a pathway to chiral precursors of pregabalin—the use of a methyl ester substrate led to a significant improvement in reaction rates and stereoselectivity compared to the corresponding ethyl ester. This "methyl ester effect" highlights the strategic advantage of employing the smaller methyl group in designing efficient chemoenzymatic cascades.

Furthermore, another successful chemoenzymatic strategy involves the desymmetrization of prochiral diesters. The lipase from Candida antarctica B (CAL-B) has been effectively used to catalyze the desymmetrization of dimethyl 3-isobutylpentanedioate. This enzymatic hydrolysis selectively produces an optically active monoester, which is a key chiral building block that can be further elaborated to yield (S)-pregabalin. This once again underscores the importance of methyl ester intermediates in sophisticated, enzyme-based synthetic routes to pregabalin.

Development of Advanced Synthetic Methodologies for this compound Precursors and Analogues

The synthesis of chiral precursors is paramount for the efficient production of enantiomerically pure Pregabalin. Methodologies have evolved to incorporate highly selective reactions that establish the required stereochemistry, thereby avoiding costly and lower-yielding resolution steps later in the synthetic sequence.

Condensation Reactions Utilizing Cyano Acetic Acid Methyl Ester

A foundational step in many synthetic pathways to Pregabalin precursors is the Knoevenagel condensation. This reaction typically involves the condensation of an aldehyde with an active methylene (B1212753) compound, such as cyano acetic acid methyl ester, to form a new carbon-carbon double bond.

In the context of Pregabalin synthesis, isovaleraldehyde (B47997) is condensed with methyl cyanoacetate. google.comjustia.com This reaction produces an α,β-unsaturated cyano ester, specifically methyl 2-cyano-5-methylhex-2-enoate, which is a direct precursor to this compound. google.comjustia.com The reaction is typically catalyzed by a weak base. Various catalysts and solvent systems have been explored to optimize the yield and purity of the product. For instance, piperidine (B6355638) in an ethanol (B145695) solvent has been effectively used as a catalyst for this condensation. google.com Another approach involves using salts of weak acids and bases. justia.com The reaction conditions, such as temperature and reaction time, are crucial for maximizing the conversion and minimizing side product formation. google.comgoogle.com

Table 1: Knoevenagel Condensation Conditions for Pregabalin Precursors

AldehydeActive Methylene CompoundCatalystSolventYield (%)Reference
IsovaleraldehydeMethyl cyanoacetatePiperidineEthanolNot specified google.com
IsovaleraldehydeMethyl cyanoacetateSodium cyanideMethanol/Water87.12 justia.com
IsovaleraldehydeEthyl cyanoacetateTriethylenediaminen-HexaneNot specified patsnap.com
IsovaleraldehydeDiethyl malonateDi-n-propylamine/Acetic acidCyclohexaneNot specified google.com

Asymmetric Bioreduction of β-Cyanoacrylate Esters to Chiral Intermediates

Following the formation of the α,β-unsaturated precursor, establishing the correct stereochemistry is the next critical step. Asymmetric bioreduction has emerged as a powerful and green alternative to traditional metal-dependent hydrogenation methods. nih.gov This technique utilizes enzymes, specifically ene-reductases from the Old Yellow Enzyme (OYE) family, to catalyze the highly selective reduction of the carbon-carbon double bond of β-cyanoacrylate esters. nih.govresearchgate.net

The bioreduction of substrates like methyl (E)-2-cyano-5-methylhex-2-enoate provides a direct route to the chiral intermediate, (R)-methyl 2-cyano-5-methylhexanoate. nih.gov The stereochemical outcome of this enzymatic reduction can be precisely controlled. nih.govscienceopen.com Factors influencing the stereoselectivity include the geometry (E/Z-isomerism) of the substrate and the specific ene-reductase enzyme used. nih.gov Researchers have demonstrated that by carefully selecting the enzyme and substrate isomer, it is possible to access either the (S) or (R) enantiomer of the product in high enantiomeric excess (ee) and with up to quantitative conversion. nih.govacs.org

Furthermore, the efficiency of these bioreductions can be influenced by the nature of the ester group. Studies have shown that changing from an ethyl to a methyl ester can significantly improve reaction rates and stereoselectivity for certain enzymes. nih.gov Mutant variants of enzymes, such as OPR1, have also been developed to enhance conversion and selectivity, demonstrating the potential for protein engineering in optimizing these synthetic routes. nih.govacs.org

Table 2: Selected Results from Asymmetric Bioreduction of β-Cyanoacrylate Esters

SubstrateEnzymeConversion (%)Enantiomeric Excess (ee %)Product ConfigurationReference
(Z)-Methyl 3-cyanohex-2-enoateEBP164>99R nih.gov
(E)-β-cyano-2,4-dienoic acid derivativeEne-reductaseup to 94>99S researchgate.net

Compound Index

Analytical Methodologies and Comprehensive Characterization of Pregabalin Methyl Ester

Application of Pregabalin (B1679071) Methyl Ester as an Analytical Reference Standard

Pregabalin methyl ester is an essential tool in the development and validation of analytical methods for its parent compound, pregabalin. caymanchem.com

Utility in Method Development and Validation for Pregabalin Analysis

The amphoteric nature of pregabalin, along with its tendency to form a lactam at high temperatures, complicates direct analysis by conventional gas chromatography-mass spectrometry (GC-MS). nih.govwiley.com The conversion of pregabalin to its methyl ester mitigates these issues by "capping" the carboxylic acid group, which improves its volatility and thermal stability, making it more amenable to GC-MS analysis. nih.govwiley.com This derivatization is a key step in developing robust and reliable analytical methods for pregabalin.

As a certified reference material, this compound is used to establish method specificity, linearity, accuracy, precision, and robustness, in line with ICH guidelines. nih.govjchr.org It allows laboratories to create calibration curves and quality control samples to ensure the accuracy of quantitative analyses of pregabalin in various matrices, including pharmaceutical formulations and biological samples. nih.govresearchgate.netnih.gov

Derivatization Strategies for Enhanced Chromatographic and Spectroscopic Characterization

Derivatization of pregabalin to its methyl ester is a foundational step that enables further analytical characterization, particularly for chromatographic and spectroscopic techniques. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) Derivatization Techniques

The methylation of the carboxylic acid in pregabalin to form the methyl ester is a crucial derivatization step for GC-MS analysis. nih.govwiley.com This process overcomes issues such as poor solubility and thermal instability that hinder the direct analysis of pregabalin. nih.govwiley.com Following methylation, further derivatization of the amine group can be performed to enhance chromatographic separation and detection. nih.govwiley.com Various derivatizing agents, including alkyl chloroformates, have been successfully employed for this purpose. nih.gov

Chiral Derivatization for Enantiomeric Identification and Purity Assessment

Pregabalin is the (S)-enantiomer of 3-(aminomethyl)-5-methylhexanoic acid, and its pharmacological activity resides primarily in this form. nih.gov Therefore, the ability to distinguish between the (S) and (R) enantiomers is critical for purity assessment. After converting pregabalin to its methyl ester, chiral derivatizing agents can be used to react with the primary amine. nih.govwiley.comresearchgate.net This creates diastereomers that can be separated and identified using standard GC-MS instrumentation, allowing for the confirmation of the controlled (S) enantiomer. nih.govwiley.com

Electron Ionization Mass Spectrometry Fragmentation Pattern Analysis of Derivatives

In Electron Ionization Mass Spectrometry (EI-MS), the fragmentation pattern of a molecule provides a unique fingerprint for its identification. The derivatization of pregabalin, including the formation of its methyl ester, significantly influences its fragmentation behavior. researchgate.netmiamioh.edunih.gov The analysis of the mass spectra of these derivatives allows for the elucidation of their structure. While specific fragmentation data for this compound is not extensively detailed in the provided search results, general principles of ester and amine fragmentation in EI-MS would apply. miamioh.edu For instance, α-cleavage is a predominant fragmentation mode for aliphatic amines. miamioh.edu The interpretation of these fragmentation patterns is essential for the unambiguous identification of pregabalin and its derivatives in complex samples.

Spectroscopic and Chromatographic Techniques for Structural Elucidation and Purity Assessment

A variety of spectroscopic and chromatographic methods are employed to confirm the structure and assess the purity of this compound.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of pregabalin and its related compounds. nih.govusp.orgsid.irwjpmr.com Reversed-phase HPLC (RP-HPLC) methods, often using C8 or C18 columns, have been developed and validated for the determination of pregabalin in pharmaceutical dosage forms. nih.govsid.ir These methods are validated for parameters such as linearity, accuracy, precision, and specificity to ensure reliable results. nih.govsid.ir

Spectroscopic techniques such as UV-Vis spectrophotometry are also utilized. nih.gov A simple and sensitive UV spectrophotometric method has been developed for the determination of pregabalin, with absorbance measured at 210 nm. nih.gov This method has been validated for accuracy, precision, and specificity. nih.gov

The combination of liquid chromatography with mass spectrometry (LC-MS) provides a powerful tool for the separation and identification of pregabalin and its impurities. mdpi.comnih.gov LC-MS/MS methods have been developed for the determination of pregabalin in human plasma, offering high sensitivity and specificity. researchgate.netresearchgate.net

Interactive Data Table: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C9H19NO2 fda.govnih.govpharmaffiliates.com
Molecular Weight 173.25 g/mol fda.govnih.govpharmaffiliates.com
IUPAC Name methyl (3S)-3-(aminomethyl)-5-methylhexanoate nih.gov
CAS Number 779325-26-7 nih.gov
InChIKey JDFPGFRTUSUWNI-QMMMGPOBSA-N nih.gov
SMILES CC(C)CC@@HCN fda.govnih.gov

Interactive Data Table: Chromatographic Conditions for Pregabalin Analysis

TechniqueColumnMobile PhaseFlow RateDetectionSource
RP-HPLC Hypersil BDS, C8, 150x4.6 mm, 5 µmPhosphate (B84403) buffer (pH 6.9) : Acetonitrile (95:05)1 ml/minPhotodiode Array nih.gov
RP-HPLC C18 column (250 x 4.6 mm, 5 mcg/ml)Ammonium dihydrogen-o-phosphate (buffer 6.0) : Acetonitrile : Methanol (B129727) (75:15:10)1 ml/minUV-Vis PDA at 210nm sid.ir
HPLC GL Sciences Inertsil ODS-3V C18, 4.6-mm x 25.0-cm, 5 µmGradient1.0 mL/minPDA at 215 nm usp.org

Advanced Spectroscopic Methods for Molecular Characterization (e.g., NMR, IR)

Spectroscopic techniques are indispensable for elucidating the precise molecular structure of this compound. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed information about the carbon-hydrogen framework and the functional groups present in the molecule.

While specific spectral data for this compound is not extensively published, detailed characterization of closely related ester derivatives, such as the isopropyl and isobutyl esters, provides valuable and representative insights into the expected spectral features. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the molecular structure by mapping the chemical environments of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms. The analysis of chemical shifts (δ), signal multiplicity, and coupling constants allows for an unambiguous assignment of the entire structure. For the analogous (S)-3-aminomethyl-5-methylhexanoic acid isopropyl ester, the following ¹H and ¹³C NMR data have been reported, which are expected to be very similar to those of the methyl ester, with the primary difference being the signals corresponding to the ester methyl group instead of the isopropyl group. researchgate.net

Interactive Data Table: Representative ¹³C NMR Spectral Data for Pregabalin Esters Data based on the closely related isopropyl ester derivative. researchgate.net

Atom Chemical Shift (δ, ppm) Description
C=O~171.13Ester Carbonyl
-O-CH-~67.17Isopropoxy Methylene (B1212753)
-CH-CH₂-NH₂~41.85Chiral Carbon
-CH₂-NH₂~38.60Aminomethyl Carbon
-CH₂-C=O~36.45Methylene adjacent to carbonyl
-CH(CH₃)₂~31.04Isobutyl Methine
-CH₂-CH(CH₃)₂~24.46Methylene in isobutyl group
-CH(CH₃)₂~22.35Isobutyl Methyl
-O-CH(CH₃)₂~21.55Isopropoxy Methyl

Interactive Data Table: Representative ¹H NMR Spectral Data for Pregabalin Esters Data based on the closely related isopropyl ester derivative. researchgate.net

Proton(s) Chemical Shift (δ, ppm) Multiplicity Assignment
-O-CH(CH₃)₂4.86-4.95MultipletIsopropyl ester methine proton
-NH₂~3.4 (broad)SingletAmino protons
-CH₂-NH₂~2.8-3.0MultipletAminomethyl protons
-CH₂-C=O~2.2-2.4MultipletProtons alpha to carbonyl
-CH-CH₂-NH₂~2.0-2.1MultipletChiral center proton
-CH(CH₃)₂~1.6-1.7MultipletIsobutyl methine proton
-CH₂-CH(CH₃)₂~1.1-1.3MultipletIsobutyl methylene protons
-O-CH(CH₃)₂~1.2DoubletIsopropyl ester methyl protons
-CH(CH₃)₂~0.8-0.9DoubletIsobutyl methyl protons

Infrared (IR) Spectroscopy

FTIR spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation at specific wavenumbers. The spectrum of this compound is expected to show characteristic absorption bands corresponding to its primary amine, ester, and alkane functionalities. Analysis of the isopropyl ester of Pregabalin revealed a sharp band at 1727 cm⁻¹ attributed to the ester carbonyl (C=O) stretching, a key feature distinguishing it from the parent carboxylic acid. researchgate.net

Interactive Data Table: Expected Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H (Primary Amine)Stretching3300-3500 (two bands)
C-H (Alkane)Stretching2850-2960
C=O (Ester)Stretching~1735-1750
N-H (Primary Amine)Bending (Scissoring)1590-1650
C-O (Ester)Stretching1000-1300

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for Purity and Identity

Chromatographic methods are essential for separating this compound from the parent compound, reactants, and other potential impurities, thereby establishing its purity and confirming its identity.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is a primary technique for analyzing Pregabalin and its related substances. ijariit.comiajps.com Although Pregabalin itself lacks a strong chromophore, it can be detected at low UV wavelengths (around 210 nm). globalresearchonline.netirjet.net HPLC methods are crucial for quantifying potential impurities in Pregabalin, and this compound could be one such process-related impurity or degradant.

A typical stability-indicating RP-HPLC method for Pregabalin uses a C18 column with a mobile phase consisting of a phosphate buffer and an organic modifier like acetonitrile. ijariit.comiajps.com Under such conditions, this compound, being less polar than Pregabalin, would be expected to have a longer retention time. The precise retention time would be determined by running a reference standard of the methyl ester through the validated system.

Interactive Data Table: Typical RP-HPLC Conditions for Pregabalin Impurity Profiling

Parameter Condition
Column Inertsil ODS 3V (250 mm × 4.6 mm, 5µm) or equivalent C18/C8
Mobile Phase A 0.01M Di-ammonium hydrogen phosphate buffer (pH 6.5)
Mobile Phase B Acetonitrile
Elution Mode Gradient
Flow Rate 0.8 - 1.0 mL/min
Column Temperature 25°C
Detection UV at 210 nm
Injection Volume 20 µL

Gas Chromatography (GC)

Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), is a powerful technique for the analysis of Pregabalin. However, due to its zwitterionic nature and thermal instability, Pregabalin is prone to intramolecular cyclization to form 4-isobutylpyrrolidin-2-one (B26145) (a lactam) in the hot GC injection port. nih.govwiley.com

To overcome this, a common and effective strategy is the derivatization of the carboxylic acid group to an ester prior to analysis. nih.gov Methylation converts the non-volatile amino acid into the more volatile and thermally stable this compound, which can be easily chromatographed. This derivatization step is standard practice in forensic and clinical analysis. nih.gov The subsequent analysis by GC-MS allows for a definitive identification based on both its retention time and its mass fragmentation pattern.

Interactive Data Table: Representative GC-MS Conditions for Analysis of Derivatized Pregabalin

Parameter Condition
Column Agilent HP-5-MS (or equivalent 5% Phenyl Methyl Siloxane), 30-60 m length
Carrier Gas Helium
Flow Rate ~1.5 mL/min
Injection Mode Splitless
Inlet Temperature 270°C
Oven Program Initial hold at 85°C, ramp to 300°C
Detector Mass Spectrometer (MS)
Ionization Mode Electron Impact (EI, 70 eV)

In a GC-MS method for derivatized GABA analogs, a retention time of 12.33 minutes was reported for the hexyl ester, hexyl carbamate (B1207046) derivative of Pregabalin. oup.com The retention time for the smaller methyl ester derivative under similar conditions would be significantly shorter.

Preclinical Investigations and Mechanistic Hypotheses Pertaining to Pregabalin Methyl Ester

Exploration of Potential Biological Targets and Ligand Interactions In Vitro

The primary mechanism of action of pregabalin (B1679071), the parent compound of pregabalin methyl ester, is its high-affinity binding to the alpha2-delta (α2-δ) subunit of voltage-gated calcium channels. nih.govclinpgx.orgnih.govnih.gov This interaction is crucial for its therapeutic effects. nih.govresearchgate.net Additionally, pregabalin and its analogues are known to interact with the large neutral amino acid (LNAA) transporter, also known as System L. nih.govdoi.orgresearchgate.net Preclinical in vitro investigations into this compound have focused on characterizing its interactions with these same key biological targets to understand how esterification of the carboxyl group influences its biological activity.

The binding affinity of pregabalin and its analogues to the α2-δ subunit is a critical determinant of their pharmacological potency. The α2-δ protein is an auxiliary subunit of voltage-gated calcium channels, and the binding of ligands like pregabalin modulates calcium influx. clinpgx.orgclinpgx.orgnih.gov

In vitro binding assays are typically conducted using radioligand displacement studies. In a key structure-activity relationship (SAR) study, the affinity of various pregabalin analogues was determined by their ability to inhibit the binding of [³H]gabapentin to the α2-δ subunit in porcine brain membranes. nih.govresearchgate.net These studies revealed that a free carboxylic acid is essential for high-affinity binding to the α2-δ subunit. Modification of this group, such as through esterification to form this compound, results in a significant reduction in binding affinity. While specific Ki or IC50 values for the methyl ester are not always detailed in broad SAR studies, the general finding is that ester analogues are substantially less potent binders at this site compared to pregabalin itself. This suggests that this compound likely acts as a prodrug, requiring in vivo hydrolysis to the active parent acid, pregabalin, to exert its primary effect on the α2-δ subunit.

Table 1: Comparative Binding Affinity at the α2-δ Subunit
CompoundFunctional GroupRelative Binding Affinity (Compared to Pregabalin)Reference
PregabalinCarboxylic AcidHigh nih.govresearchgate.netnih.gov
This compoundMethyl EsterSignificantly Lower nih.govresearchgate.net

Pregabalin is a substrate for the L-type amino acid transporter (LAT), which facilitates its transport across biological membranes, including the blood-brain barrier. nih.govnih.govresearchgate.net The transporter recognizes amino acids, and the zwitterionic nature of pregabalin at physiological pH mimics that of endogenous amino acids. researchgate.net

Investigations into pregabalin analogues have also assessed their interaction with System L, often measured by their ability to inhibit the uptake of a radiolabeled substrate like [³H]leucine in cell lines such as Chinese Hamster Ovary (CHO) cells. nih.govresearchgate.net Unlike the strict requirement for a free carboxylate for α2-δ binding, the structural requirements for interaction with the System L transporter are different. Esterification of the carboxyl group can alter, but does not necessarily eliminate, interaction with the transporter. The increased lipophilicity of the methyl ester compared to the parent acid may influence its transport kinetics. However, detailed kinetic studies (e.g., determining Km and Vmax values) specifically for this compound are not extensively published. The prevailing hypothesis is that while the ester may still be recognized by the transporter, its primary biological role is that of a prodrug, with transport characteristics being relevant for its delivery to tissues where it can be hydrolyzed. doi.orgresearchgate.net

Table 2: Interaction with Amino Acid Transporter System L
CompoundInteraction TypeKey Structural FeatureReference
PregabalinSubstrateAmino acid-like (zwitterionic) nih.govnih.gov
This compoundPotential Substrate/InhibitorModified carboxyl group (ester) nih.govresearchgate.net

In Vitro Metabolic Stability and Biotransformation Studies

The metabolic fate of a compound is a key aspect of its preclinical profile. For an ester prodrug like this compound, the most anticipated metabolic pathway is hydrolysis back to the active parent drug.

Ester prodrugs are frequently designed to undergo hydrolysis by ubiquitous esterase enzymes present in biological matrices such as blood plasma, the liver, and the gastrointestinal tract. scirp.orgnih.gov This bioconversion releases the active carboxylic acid.

In vitro studies to assess this process typically involve incubating the compound in preparations of human or animal plasma or with liver microsomes and measuring the rate of its disappearance and the appearance of the parent drug over time. scirp.org While specific kinetic data for this compound is limited in the public domain, the principles of ester prodrug metabolism are well-established. nih.govnih.gov It is expected that this compound is readily hydrolyzed by these esterases. The rate of this hydrolysis can vary between species due to differences in esterase activity. scirp.org Such studies are critical to confirm that the prodrug is converted to the active form efficiently in a biological system. The facile nature of this hydrolysis reaction is the fundamental basis of its design as a prodrug.

The parent drug, pregabalin, is known for its simple metabolic profile, with over 98% of the drug excreted unchanged in the urine in humans. It is not subject to significant hepatic metabolism. This metabolic simplicity is a key characteristic of the drug.

Given this, the primary and most significant biotransformation product of this compound in any biological system is expected to be pregabalin, formed via esterase-mediated hydrolysis. The other product of this reaction is methanol (B129727). Due to the very limited metabolism of the pregabalin molecule itself, the formation of other significant metabolites is considered highly unlikely. In vitro studies using non-human biological systems (e.g., rat or mouse liver microsomes or plasma) would primarily serve to confirm the rate and extent of hydrolysis to pregabalin, rather than to identify novel metabolic pathways.

Computational Chemistry and Structure-Activity Relationship (SAR) Analyses

Computational modeling and SAR analyses provide valuable insights into the molecular interactions governing a drug's activity and can explain the experimental results observed in vitro.

SAR studies on a series of pregabalin analogues have demonstrated that distinct structural features govern the interaction with the α2-δ subunit versus the System L transporter. nih.govresearchgate.net For binding to the α2-δ subunit, the SAR is very stringent: the presence of a 3-isobutyl group and a free carboxylic acid are paramount for high affinity. Esterification, including methylation, drastically reduces this binding affinity, confirming the critical role of the carboxylate group in forming key interactions (likely ionic) with the binding site. nih.govnih.gov

For the System L transporter, the SAR is more permissive. While the amino acid-like structure is important, modifications to the carboxyl group are tolerated to a greater extent than at the α2-δ binding site. This divergence in SAR suggests that it is possible to modify the molecule to alter transport properties without completely abolishing interaction, whereas similar modifications effectively eliminate binding to the primary therapeutic target. nih.govresearchgate.net

Computational chemistry provides calculated properties for this compound. These descriptors, such as the Topological Polar Surface Area (TPSA) and calculated LogP (a measure of lipophilicity), help predict its physicochemical behavior, including membrane permeability and solubility. Docking studies on other pregabalin esters have been performed to explore binding interactions with various proteins, further highlighting the utility of computational methods in this chemical space. researchgate.net

Table 3: Summary of Structure-Activity Relationships (SAR)
TargetKey Structural Requirement for High AffinityEffect of Methyl EsterificationReference
α2-δ SubunitFree Carboxylic AcidGreatly reduces binding affinity nih.govresearchgate.net
System L TransporterAmino acid-like backboneAlters interaction; less detrimental than for α2-δ binding nih.govdoi.org

Molecular Docking and Dynamics Simulations for Receptor Interactions

Currently, there are no published molecular docking or dynamics simulation studies specifically investigating the interaction of this compound with its putative receptor targets. However, based on the well-established mechanism of pregabalin, it is hypothesized that this compound would also interact with the α2δ-1 subunit of voltage-gated calcium channels.

Molecular docking simulations for pregabalin have identified key interactions within the binding pocket of the α2δ-1 subunit. These studies suggest that the carboxylate group of pregabalin forms crucial hydrogen bonds and electrostatic interactions with specific amino acid residues, such as arginine. The esterification of this carboxylate group to a methyl ester in this compound would significantly alter these interactions. The methyl ester is less likely to form strong ionic bonds and may exhibit different hydrogen bonding patterns. This alteration could potentially lead to a lower binding affinity for the α2δ-1 subunit compared to pregabalin.

Molecular dynamics simulations would be necessary to predict the stability of the this compound-receptor complex and to understand how the methyl group affects the conformational dynamics of both the ligand and the protein. Such simulations could provide insights into whether the esterified compound can maintain a stable binding pose within the active site.

Table 1: Hypothetical Interaction Profile of this compound vs. Pregabalin

Feature Pregabalin This compound (Hypothesized)
Primary Target α2δ-1 subunit of voltage-gated calcium channels α2δ-1 subunit of voltage-gated calcium channels
Key Interacting Group Carboxylate (COO-) Methyl Ester (COOCH3)
Primary Interaction Type Ionic and Hydrogen Bonding Hydrogen Bonding and Van der Waals Interactions

| Expected Binding Affinity | High | Potentially Lower |

Quantum Chemical Calculations for Conformational Analysis and Reactivity Prediction

Specific quantum chemical calculations for this compound are not available in the current scientific literature. Such calculations, however, would be instrumental in understanding the intrinsic properties of the molecule and how they compare to pregabalin.

Conformational analysis using methods like Density Functional Theory (DFT) would reveal the preferred three-dimensional structure of this compound. The presence of the methyl group could introduce steric hindrance and alter the rotational barriers around the adjacent single bonds, potentially favoring different low-energy conformations compared to pregabalin.

Table 2: Comparison of Predicted Physicochemical Properties

Property Pregabalin This compound (Predicted)
Molecular Formula C8H17NO2 C9H19NO2
Molecular Weight 159.23 g/mol 173.25 g/mol
Acidity (pKa) ~4.2 (carboxylic acid) Not applicable (ester)
Polarity High (zwitterionic) Moderately Polar

| Solubility in Water | High | Lower than Pregabalin |

In Vitro Pharmacological Profiling in Non-Human Cellular Models

There is a lack of published in vitro pharmacological studies on this compound in non-human cellular models. To characterize its biological activity, a series of cell-based assays would be required.

Initial studies would likely involve radioligand binding assays to determine the binding affinity of this compound for the α2δ-1 and α2δ-2 subunits of voltage-gated calcium channels, using membranes from cells overexpressing these subunits. This would provide a direct measure of its potency at the primary target.

Functional assays in neuronal cell lines (e.g., SH-SY5Y, PC-12, or primary cultured neurons) would be essential to assess the effect of this compound on cellular functions. Electrophysiological techniques, such as patch-clamp, could be used to measure the inhibitory effect on calcium currents. Furthermore, assays measuring the release of neurotransmitters (e.g., glutamate, substance P) from these cells in response to depolarization would reveal the functional consequences of receptor binding.

Given that this compound is a potential prodrug of pregabalin, it would also be crucial to conduct studies in cellular models that have esterase activity to determine if it is hydrolyzed to pregabalin, which would then exert its pharmacological effect.

Table 3: Potential In Vitro Assays for this compound

Assay Type Purpose Cellular Model Expected Outcome
Radioligand Binding Determine binding affinity for α2δ subunits HEK293 cells expressing α2δ-1/α2δ-2 IC50 value, comparison to pregabalin
Patch-Clamp Electrophysiology Measure inhibition of voltage-gated calcium currents Dorsal root ganglion (DRG) neurons Reduction in calcium influx
Neurotransmitter Release Assay Quantify the reduction in neurotransmitter release Synaptosomes or cultured cortical neurons Decreased release of glutamate, norepinephrine

| Metabolic Stability Assay | Assess conversion to pregabalin | Liver microsomes or cell lysates with esterase activity | Rate of hydrolysis to pregabalin |

Design, Synthesis, and in Vitro Evaluation of Pregabalin Methyl Ester Derivatives and Analogues

Synthesis of Novel Pregabalin (B1679071) Methyl Ester Derivatives for Structure-Activity Exploration

The synthesis of novel derivatives from pregabalin methyl ester is a strategic approach to investigate structure-activity relationships (SAR). nih.govresearchgate.netacs.org By systematically modifying specific functional groups, researchers can probe the molecular interactions that govern the compound's biological profile.

The primary amine group of pregabalin is a prime target for chemical modification. One significant challenge in the analysis of pregabalin is its amphoteric nature and its tendency to form a lactam in a gas chromatography-mass spectrometry (GC-MS) injection port. nih.gov Converting the carboxylic acid moiety to its methyl ester is a key step that facilitates further derivatization. nih.gov Once the carboxylic acid is "capped" as a methyl ester, chiral derivatization at the amine can be more readily achieved. nih.gov This allows for the synthesis of specific enantiomers, which is crucial as the biological activity of pregabalin resides primarily in the (S)-enantiomer. nih.govphmethods.net The synthesis of chiral derivatives at the amine position after esterification is essential for enantiomeric identification and for creating new chemical entities with distinct stereospecific interactions with biological targets. nih.gov

The nature of the ester group itself can influence the properties and synthetic utility of pregabalin derivatives. Studies involving the asymmetric bioreduction of β-cyanoacrylate esters to produce precursors for GABA analogues like pregabalin have shown that the size of the ester moiety is a critical factor. nih.gov In these enzymatic reactions, the stereochemical outcome can be controlled by varying the ester group. nih.gov For instance, in one study, the methyl ester of a pregabalin precursor was converted by certain enzymes with modest rates, whereas the corresponding ethyl ester was not accepted by any of the enzymes tested. nih.gov This demonstrates that even a subtle change from a methyl to an ethyl ester can significantly impact enzyme-substrate recognition and reactivity, highlighting the importance of the ester linkage in synthetic strategies. nih.gov

Coordination Chemistry and Chemo-Biological Studies of Metal Complexes with Pregabalin Esters

The ability of pregabalin and its esters to act as ligands for metal ions has opened a new avenue of research, leading to the development of metal complexes with novel chemo-biological properties.

Researchers have successfully synthesized a series of metal complexes using pregabalin esters with transition metals such as zinc (Zn) and copper (Cu). researchgate.netresearchgate.netum.edu.my These complexes are typically characterized using various spectroscopic techniques to confirm their structure and coordination. researchgate.netresearchgate.netum.edu.myresearchgate.net In these complexes, the pregabalin ester ligand often coordinates with the metal ion, leading to the formation of new chemical structures with distinct physical and chemical properties. researchgate.net Studies have also explored the formation of cobalt, nickel, and copper complexes by reacting the respective metal chlorides with pregabalin and another ligand, terbutaline. researchgate.net Spectroscopic analysis, including FT-IR, is used to confirm that the pregabalin ligand acts in a bidentate fashion, chelating to the metal ions through the oxygen atom of the carboxylic group and the nitrogen atom of the amino group. ekb.eg

Following synthesis and characterization, the metal complexes of pregabalin esters are subjected to in vitro biological screening to evaluate their potential therapeutic activities. researchgate.netresearchgate.netum.edu.my

Anti-inflammatory Activity: Certain zinc and copper complexes of pregabalin esters have demonstrated potent anti-inflammatory activity. researchgate.netresearchgate.netum.edu.my In one study, a specific complex (referred to as complex-5) showed significant anti-inflammatory effects in a Luminol-enhanced Chemiluminescence assay, with an IC50 value of 7.7 ± 0.8 µM. researchgate.netum.edu.myresearchgate.net This was more potent than the standard anti-inflammatory drug Ibuprofen, which had an IC50 value of 11.2 ± 1.9 µM in the same assay. researchgate.netum.edu.myresearchgate.net Another study reported a pregabalin ester complex (complex 5c) displaying strong anti-inflammatory activity against oxidative burst with an IC50 value of 5.7 ± 1.0, compared to ibuprofen's 11.2 ± 1.9. researchgate.net

Anticancer Activity: The anticancer potential of these metal complexes has also been investigated. researchgate.netresearchgate.netum.edu.my A pregabalin ester complex (complex 4b) was found to have potent antiproliferative activity against HeLa (cervical cancer) cell lines, with an IC50 value of 1.0 ± 0.12, which is comparable to the standard anticancer drug doxorubicin (B1662922) (IC50 of 0.9 ± 0.14). researchgate.net However, in another study, while the complexes were screened against HeLa cells, none showed significant antiproliferative outcomes when compared to doxorubicin. researchgate.netum.edu.myresearchgate.net The incorporation of ester moieties into organic compounds is a known strategy that can enhance their anticancer potential. researchgate.net

Table 1: In Vitro Biological Activity of Pregabalin Ester Metal Complexes This table is interactive. You can sort the data by clicking on the column headers.

Complex ID Metal Activity Type Assay/Cell Line IC50 Value (µM) Standard Drug Standard Drug IC50 (µM) Reference
Complex 5c N/A Anti-inflammatory Oxidative Burst Assay 5.7 ± 1.0 Ibuprofen 11.2 ± 1.9 researchgate.net
Complex-5 Zn/Cu Anti-inflammatory Luminol-enhanced Chemiluminescence 7.7 ± 0.8 Ibuprofen 11.2 ± 1.9 researchgate.netum.edu.myresearchgate.net
Complex 4b N/A Anticancer HeLa Cells 1.0 ± 0.12 Doxorubicin 0.9 ± 0.14 researchgate.net

Comparative Studies of this compound with other Pregabalin Esters

Direct comparative studies focusing on the biological activities of different simple alkyl esters of pregabalin are not extensively detailed in the available literature. The primary focus has been on using these esters as synthetic intermediates. nih.govgoogle.com However, comparisons in the context of their synthesis and reactivity provide valuable insights.

As mentioned previously, the choice of ester group (e.g., methyl vs. ethyl) can be a critical parameter in chemoenzymatic synthesis routes. nih.gov The variation in the size of the alkoxy moiety can control the stereochemical outcome of the reaction, allowing access to different enantiomers of the final product. nih.gov For example, the successful, albeit modest, conversion of a methyl ester precursor compared to the complete lack of conversion for the ethyl ester analogue by certain ene-reductases underscores a key difference in their interaction with biological macromolecules like enzymes. nih.gov This suggests that this compound may be a more suitable substrate for certain biocatalytic transformations compared to its ethyl ester counterpart, a crucial consideration in the development of efficient and stereoselective manufacturing processes. nih.govresearchgate.net

Q & A

Q. What are the recommended synthetic routes for preparing pregabalin methyl ester, and how are reaction conditions optimized?

this compound is synthesized via esterification of pregabalin using thionyl chloride (SOCl₂) and methanol under cold conditions (-78°C, dry ice/acetone bath). This method caps the carboxylic acid group, preventing lactam formation during GC/MS analysis . Optimization involves controlling reagent stoichiometry (e.g., 1:1.2 molar ratio of pregabalin to SOCl₂) and reaction time (30–60 minutes) to minimize side reactions like isobutyl ester impurity formation .

Q. How is this compound characterized to confirm its structural identity and purity?

Characterization employs:

  • IR spectroscopy : Ester C=O stretching at 1727 cm⁻¹ .
  • NMR : Methyl groups at δ 0.83–0.90 ppm and methylene protons adjacent to oxygen at δ 3.8 ppm (doublet) .
  • Mass spectrometry : Protonated molecular ion at m/z 216 .
  • HPLC : Purity ≥95% validated using C18 columns with acetonitrile-phosphate buffer mobile phases .

Q. Which analytical techniques are most effective for quantifying this compound in biological matrices?

  • LC-HRMS : Detects limits of identification (LOI) <1 µg/L in plasma, using collision cross-section (CCS) values and diagnostic fragment ions .
  • GC/MS with chiral derivatization : (S)-Trifluoroacetylprolyl chloride resolves (S)- and (R)-enantiomers after methylation .
  • Fluorescence spectroscopy : White Analytical Chemistry-driven methods achieve sensitivity in spiked human plasma (LOD ~0.1 µg/mL) .

Advanced Research Questions

Q. How can researchers mitigate impurity formation during this compound synthesis?

The isobutyl ester impurity (0.01–0.15% by HPLC) forms via solvent interaction (isobutanol) during extraction. Mitigation strategies include:

  • Using anhydrous methanol and inert atmospheres to suppress esterification side reactions .
  • Purification via recrystallization (e.g., hydrochloride salt precipitation) .
  • Process monitoring using LCMS to track impurities (e.g., m/z 216 for methyl ester vs. m/z 202 for isobutyl ester) .

Q. What experimental design frameworks are suitable for optimizing this compound synthesis?

The Taguchi method (orthogonal arrays) efficiently optimizes multi-variable processes:

  • Parameters: Catalyst concentration (most influential), temperature, solvent ratio .
  • Signal-to-noise (S/N) ratios identify optimal conditions (e.g., 1.5 wt% KOH, 60°C) for yield maximization (>96%) .
  • ANOVA confirms catalyst concentration contributes >77% to yield variance .

Q. How does chiral derivatization enable enantiomeric separation of this compound?

(S)-Trifluoroacetylprolyl chloride reacts with the methyl ester’s amine group, creating diastereomers separable by GC/MS. Key steps:

  • Derivatization at 25°C for 1 hour .
  • Column: Chiral stationary phase (e.g., β-cyclodextrin) with He carrier gas .
  • Quantification via peak area ratios (S:R >99% for pharmaceutical-grade samples) .

Q. What stability challenges arise in storing this compound, and how are they addressed?

  • Hydrolysis : The ester bond degrades in humid conditions. Storage at -20°C in desiccated containers extends stability to ≥5 years .
  • Oxidation : Nitrogen purging during synthesis and packaging minimizes degradation .
  • Photodegradation : Amber glass vials prevent UV-induced racemization .

Q. How can researchers validate this compound detection in complex matrices like human plasma?

  • Spike-and-recovery experiments : Add known concentrations to plasma, extract via protein precipitation (acetonitrile), and quantify recovery rates (target: 95–105%) .
  • Matrix effect studies : Compare calibration curves in solvent vs. plasma to assess ion suppression/enhancement in LC-HRMS .
  • Robustness testing : Vary HPLC parameters (flow rate ±0.1 mL/min, column temperature ±2°C) to confirm method resilience .

Methodological Resources

  • Spectral Libraries : Cayman Chemical’s reference standards (Item No. 30238) provide benchmark NMR/IR/MS data .
  • Green Chemistry Principles : Solvent selection (methanol over dichloromethane) and waste reduction protocols align with White Analytical Chemistry guidelines .
  • Regulatory Compliance : ICH Q3A/B thresholds (impurities <0.15%) guide impurity profiling during process development .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.